molecular formula C17H14N6OS2 B2642127 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide CAS No. 1903153-09-2

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2642127
CAS No.: 1903153-09-2
M. Wt: 382.46
InChI Key: PIJOYPNTWXVRAW-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazolopyridazine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the coupling of the pyridine-3-carboxamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .

Scientific Research Applications

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is unique due to its combination of a triazolopyridazine core with a thiophene ring and a methylsulfanyl group.

Properties

IUPAC Name

2-methylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-25-17-12(3-2-7-18-17)16(24)19-9-15-21-20-14-5-4-13(22-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJOYPNTWXVRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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